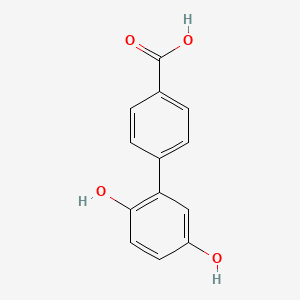

4-(2,5-Dihydroxyphenyl)benzoic acid

Beschreibung

4-(2,5-Dihydroxyphenyl)benzoic acid is a phenolic acid derivative featuring a benzoic acid core substituted with a 2,5-dihydroxyphenyl group. Phenolic acids, including dihydroxybenzoic acids, are recognized for their diverse bioactivities, such as antiviral, cardioprotective, and antioxidant properties . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Eigenschaften

CAS-Nummer |

31256-22-1 |

|---|---|

Molekularformel |

C13H10O4 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

4-(2,5-dihydroxyphenyl)benzoic acid |

InChI |

InChI=1S/C13H10O4/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17) |

InChI-Schlüssel |

VSEKSHQBGNBUAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

- 4-(2,5-Dihydroxyphenyl)benzoic Acid : Contains a benzoic acid moiety linked to a 2,5-dihydroxyphenyl group. The ortho and para hydroxyl positions on the phenyl ring may enhance hydrogen-bonding capacity and metal chelation.

- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups at the 3,4-positions on the benzoic acid core. This configuration is associated with antioxidant and anti-inflammatory effects .

- 3,5-Dihydroxybenzoic Acid : Symmetrical hydroxyl substitution at 3,5-positions, linked to cardioprotective properties in epidemiological studies .

- Methyl 2,5-Dihydroxybenzeneacetate : An ester derivative with a 2,5-dihydroxyphenyl group attached to an acetate methyl ester. This modification enhances lipophilicity and anti-HIV activity (EC50 = 9.80–11.70 μM) .

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility : The presence of hydroxyl groups increases water solubility, while esterification (e.g., methyl esters) enhances lipid solubility. For example, 4-hydroxybenzoic acid is water-soluble but less bioactive than its ester derivatives .

- Crystallinity : 4-(2,5-dihexyloxyphenyl)benzoic acid forms dimers via O–H⋯O hydrogen bonds in its crystal lattice, a feature likely shared with this compound .

Anti-HIV Activity

- Ester Derivatives : Methyl 2,5-dihydroxybenzeneacetate (EC50 = 9.80 μM) and ethyl 2,5-dihydroxyphenyl acetate (EC50 = 9.93 μM) exhibit potent inhibition of HIV-1 replication, attributed to their ability to disrupt viral entry or replication machinery .

- Carboxylic Acid vs. Ester : The ester group in these derivatives improves cell membrane permeability compared to the parent carboxylic acid, enhancing bioavailability .

Cardioprotective Effects

- 3,5-Dihydroxybenzoic Acid: Associated with reduced atherosclerotic risk in low (poly)phenol intake groups, likely due to anti-inflammatory pathways .

- 3,4-Dihydroxybenzoic Acid : Demonstrates antioxidant activity by scavenging free radicals, contributing to cardiovascular health .

Data Tables

Table 2: Anti-HIV Activity of 2,5-Dihydroxyphenyl Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Methyl 2,5-dihydroxybenzeneacetate | 11.70 | >200 | >17.09 |

| Ethyl 2,5-dihydroxyphenyl acetate | 9.93 | >200 | >20.14 |

| Butyl 2,5-dihydroxyphenyl acetate | 9.80 | >200 | >20.40 |

Source :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.